molecular formula C13H17BF2O3 B6302309 2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2230088-81-8

2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6302309
CAS No.: 2230088-81-8
M. Wt: 270.08 g/mol
InChI Key: WSDAYDWONVUGSG-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a difluoromethoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography to obtain the desired boronic ester in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, industrial processes may employ automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Temperature: 80-100°C

    Atmosphere: Inert (nitrogen or argon)

Major Products

The major products formed from the Suzuki-Miyaura reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents due to its ability to form stable biaryl linkages.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Applied in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium species.

Comparison with Similar Compounds

2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions but lacks the electron-withdrawing difluoro and methoxy substituents.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Another boronic ester with a thiophene ring, used in the synthesis of conjugated polymers and organic semiconductors.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A brominated boronic ester used in the synthesis of biaryl compounds with different electronic properties.

The uniqueness of this compound lies in its difluoro and methoxy substituents, which enhance its reactivity and stability in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(3,4-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDAYDWONVUGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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